Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid is a chiral building block widely used in peptide synthesis and medicinal chemistry. Its Boc-protected amino group ensures stability during reactions, while the pent-4-enoic acid moiety offers versatility for further functionalization. The (S)-configuration provides enantioselectivity, making it valuable for asymmetric synthesis and drug development.
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid structure
90600-20-7 structure
Product Name:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
CAS No:90600-20-7
MF:C10H17NO4
MW:215.24628329277
MDL:MFCD01320851
CID:61428
PubChem ID:2734487
Update Time:2025-06-19

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
    • (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
    • (S)-N-Boc-Allylglycine
    • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
    • Boc-(S)-2-Allylglycine
    • Boc-(S)-2-amino-4- pentenoic acid
    • Boc-L-Allylglycine
    • L-Boc-Allylglycine
    • N-Boc-L-Allylglycine
    • Boc-alpha-Allyl-L-Gly
    • 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
    • (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
    • Boc-D-Allylglycine
    • (S)-2-Boc-AMino-4-pentenoic acid
    • BOC-A-Allyl-L-Gly
    • (S)-N-Boc-2-Allylglycine
    • (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
    • 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
    • (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
    • (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
    • N-(tert-Butoxycarbonyl)-(S)-allylglycine
    • N-Boc-(S)-2-allylglycine
    • N-tert-Butoxycarbonyl-L-allylglycine
    • (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
    • EN300-1178120
    • (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
    • PD197007
    • 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
    • SCHEMBL212772
    • A inverted exclamation mark-allyl-L-Gly
    • Boc-
    • (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
    • AKOS015891330
    • CS-W018836
    • (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
    • SCHEMBL2728681
    • 90600-20-7
    • BUPDPLXLAKNJMI-ZETCQYMHSA-N
    • (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
    • HY-W018050
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
    • MFCD01320851
    • (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
    • A inverted exclamation mark-allyl-D-Gly
    • AS-14669
    • DTXSID40370330
    • (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
    • MDL: MFCD01320851
    • Inchi: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
    • InChI Key: BUPDPLXLAKNJMI-ZETCQYMHSA-N
    • SMILES: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 215.11600
  • Monoisotopic Mass: 215.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -1
  • XLogP3: 2.3
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1835 (rough estimate)
  • Melting Point: No data available
  • Boiling Point: 334.3°C at 760 mmHg
  • Flash Point: 166.7±25.9 °C
  • Refractive Index: 1.4610 (estimate)
  • PSA: 66.84000
  • LogP: 1.49410
  • Specific Rotation: 10.5 º (c=1, methanol)
  • Solubility: Not available

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Security Information

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
Reference
Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria
Kou, Qunhuan; Wang, Ting; Zou, Feng; Zhang, Shuhua; Chen, Qian; et al, European Journal of Medicinal Chemistry, 2018, 151, 98-109

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Reference
A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products
Borzilleri, Robert M.; Zheng, Xiaoping; Schmidt, Robert J.; Johnson, James A.; Kim, Soong-Hoon; et al, Journal of the American Chemical Society, 2000, 122(37), 8890-8897

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 3 - 4
Reference
Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis
Kaul, Ramesh; Surprenant, Simon; Lubell, William D., Journal of Organic Chemistry, 2005, 70(10), 3838-3844

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C
Rees, David O.; Bushby, Nick; Cox, Russell J.; Harding, John R.; Simpson, Thomas J.; et al, ChemBioChem, 2007, 8(1), 46-50

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dimethylformamide ,  Water ;  3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ;  pH 3
Reference
The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids
Ikeda, Akari; Capellan, Aimee; Welch, John T., Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

Production Method 6

Reaction Conditions
1.1 Reagents: Quinidine ,  Aluminum isopropoxide ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 12 h, rt
Reference
Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions
Thomanek, Heike; Schenk, Sebastian T.; Stein, Elke; Kogel, Karl-Heinz; Schikora, Adam; et al, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C
Reference
Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization
O'Duill, Miriam L.; Matsuura, Rei; Wang, Yanyan; Turnbull, Joshua L.; Gurak, John A.; et al, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Reference
Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms
Markovic, Tamara; Manzoor, Saba; Humphreys-Williams, Emma; Kirk, Guy JD; Vilar, Ramon; et al, Environmental Science & Technology, 2017, 51(1), 98-107

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams
Atmuri, N. D. Prasad; Lubell, William D., Journal of Organic Chemistry, 2015, 80(10), 4904-4918

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)
Myers, Andrew G.; Gleason, James L., Organic Syntheses, 1999, 76, 57-76

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides
Kaptein, B.; Broxterman, Q. B.; Schoemaker, H. E.; Rutjes, F. P. J. T.; Veerman, J. J. N.; et al, Tetrahedron, 2001, 57(30), 6567-6577

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker
Yeh, Nai-Hua; Krueger, Ruby; Moeller, Kevin D., Organic Letters, 2021, 23(14), 5440-5444

Production Method 13

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates
Passarella, Daniele; Peretto, Bruno; Blasco y Yepes, Raul; Cappelletti, Graziella; Cartelli, Daniele; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:90600-20-7)(S)-N-Boc-allylglycine
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Amadis Chemical Company Limited
Gold Member
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(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
Order Number:A855769
Stock Status:in Stock
Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:56
Price ($):168.0/418.0/1477.0
Email:sales@amadischem.com
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Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine
sfd6045
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
A855769
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):168.0/418.0/1477.0
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